2-Butyl-1H-benzimidazole

Vue d'ensemble

Description

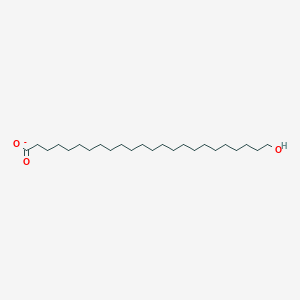

2-Butyl-1H-benzimidazole belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in eggs. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Chimie organique et médicinale

2-Butyl-1H-benzimidazole: est largement utilisé en chimie organique et médicinale en raison de son activité biologique prouvée. Il sert de précurseur important dans la synthèse de divers composés possédant des propriétés antivirales, antimicrobiennes et antitumorales . La présence du substituant butyle n'affecte pas de manière significative la conjugaison et l'organisation structurelle, ce qui en fait une molécule polyvalente pour des modifications chimiques ultérieures .

Inhibition de la corrosion

Dans le domaine de la chimie industrielle, les dérivés du This compound sont reconnus comme des inhibiteurs de corrosion efficaces, en particulier pour les aciers et les métaux dans des milieux corrosifs agressifs tels que HCl, HNO3 et H2SO4 . Ces composés agissent comme des inhibiteurs de type mixte, avec un effet plus fort sur la réaction cathodique que sur la réaction anodique, protégeant les métaux en formant un film protecteur à leur surface .

Applications antihypertensives

Les dérivés du benzimidazole ont été identifiés comme des agents antihypertenseurs potentiels. Ils peuvent moduler la pression artérielle en ciblant des voies spécifiques, offrant une voie prometteuse pour le développement de nouveaux médicaments cardiovasculaires .

Propriétés antioxydantes

This compound: et ses analogues présentent une activité antioxydante significative. Cette propriété est cruciale dans la pratique thérapeutique pour le développement de médicaments pouvant lutter contre les maladies liées au stress oxydatif .

Profil pharmacologique

Ce composé présente un large profil pharmacologique, ses analogues étant des inhibiteurs puissants de diverses enzymes. Ils ont des utilisations thérapeutiques dans un large spectre, notamment comme antidiabétiques, anticancéreux, antimicrobiens, antiparasitaires, analgésiques, antiviraux, antihistaminiques, et dans les médicaments neurologiques, endocriniens et ophtalmologiques .

Approches synthétiques

This compound: est également important en chimie synthétique, où de nouvelles approches sont développées pour sa synthèse. Ces méthodes améliorent l'efficacité et le rendement du composé, ce qui est crucial pour son application dans divers domaines de la recherche et du développement de médicaments .

Mécanisme D'action

Target of Action

2-Butyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to exhibit a broad spectrum of biological activitiesBenzimidazoles have been reported to interact with a variety of therapeutic targets due to their structural features and electron-rich environment . For instance, some benzimidazole derivatives have shown antitumor activity against HeLa cancer cell line .

Mode of Action

Benzimidazole derivatives are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their diverse mechanisms of action .

Pharmacokinetics

The benzimidazole core is a key component of many bioactive molecules and is widely used in drug discovery .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

Benzimidazoles have been reported to act as good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

Orientations Futures

Benzimidazoles have found wide application in organic and medicinal chemistry . The synthesis of benzimidazole derivatives has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that there is ongoing interest and potential for future research in this area.

Analyse Biochimique

Biochemical Properties

2-Butyl-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipophilic pockets of receptors due to the presence of a butyl chain on the 2-position of the benzimidazole moiety . These interactions are primarily non-covalent, involving hydrogen bonding, electrostatic interactions, and van der Waals forces . The compound’s ability to bind tightly to these receptors makes it a potential candidate for therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of several key signaling molecules, leading to altered cellular responses . For example, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of their functions . For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving metabolic function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the specific conditions of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound has been shown to affect the glycine, serine, and threonine metabolism pathways . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and distribution .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the compound’s affinity for certain cellular structures .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by post-translational modifications or specific targeting signals that direct the compound to its site of action . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 2-Butyl-1H-benzimidazole in the plasma of AITL patients?

A: The presence of this compound in the plasma of AITL patients, along with other altered metabolites, suggests a potential disruption in metabolic pathways associated with the disease. While this study does not confirm a causative relationship, it identifies this compound as a potential biomarker for AITL . Further research is needed to understand the specific role of this compound in AITL development, progression, or as a potential therapeutic target.

Q2: What further research is needed to understand the role of this compound in AITL?

A2: Future studies should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)